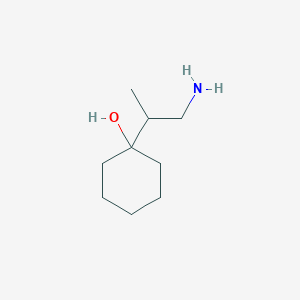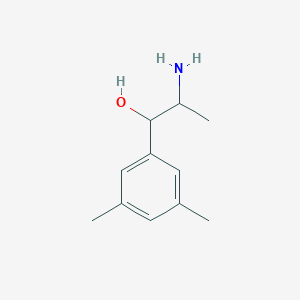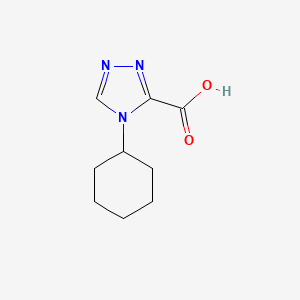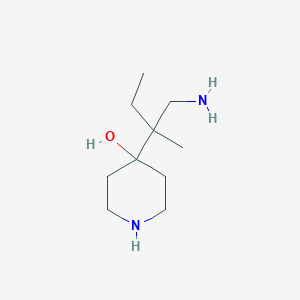
4-(1-Amino-2-methylbutan-2-YL)piperidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidin-4-ol with 1-amino-2-methylbutan-2-yl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction blocks the virus’s ability to infect the host cells, thereby inhibiting its replication and spread .
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-4-ol: A simpler derivative of piperidine with similar chemical properties.
4-Amino-2-methylbutan-2-ol: Another compound with a similar structure but lacking the piperidine ring.
Uniqueness
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol is unique due to its combination of the piperidine ring and the 1-amino-2-methylbutan-2-yl group, which imparts distinct chemical and biological properties . This unique structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(2,8-11)10(13)4-6-12-7-5-10/h12-13H,3-8,11H2,1-2H3 |
Clave InChI |
DYORDSSHNZXVSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
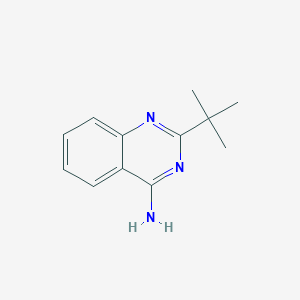
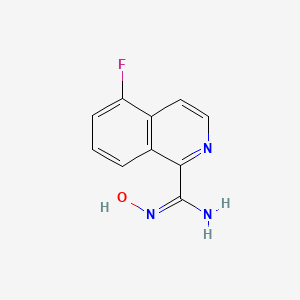
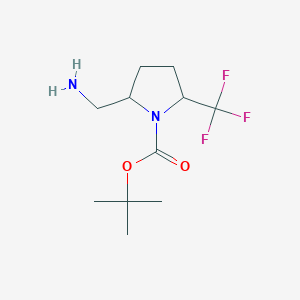
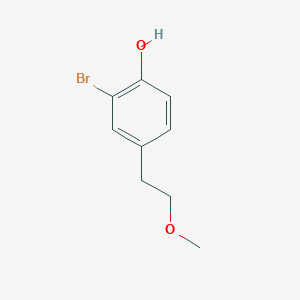
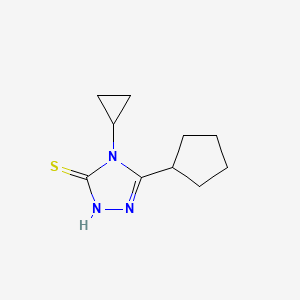
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
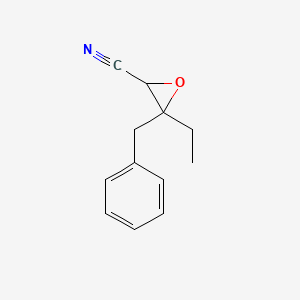
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
